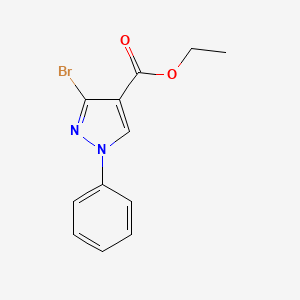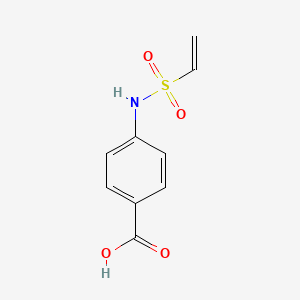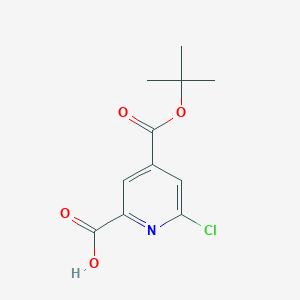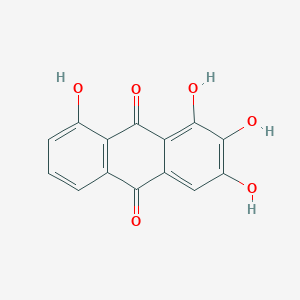
1,2,3,8-Tetrahydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2,3,8-Tétrahydroxyanthracène-9,10-dione, également connu sous le nom de quinalizarine, est un dérivé de la tétrahydroxyanthraquinone. Ce composé se caractérise par la présence de quatre groupes hydroxyle aux positions 1, 2, 3 et 8 sur le cycle anthracène, ainsi que par deux groupes cétones aux positions 9 et 10.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1,2,3,8-Tétrahydroxyanthracène-9,10-dione peut être synthétisé par oxydation de la 1,2-dihydroxyanthracène-9,10-dione ou de la 1,4-dihydroxyanthracène-9,10-dione en utilisant de l’acide sulfurique fumant.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le 1,2,3,8-tétrahydroxyanthracène-9,10-dione ne soient pas largement documentées, le composé peut être produit en grande quantité en utilisant les voies de synthèse susmentionnées. Le processus implique généralement l’utilisation de réactions d’oxydation à grande échelle dans des conditions contrôlées afin d’assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Le 1,2,3,8-Tétrahydroxyanthracène-9,10-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Les réactions de réduction peuvent convertir les groupes cétones en groupes hydroxyle, modifiant ainsi les propriétés du composé.
Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels, tels que les halogènes ou les groupes alkyle.
Réactifs et conditions communs :
Oxydation : L’acide sulfurique fumant est couramment utilisé pour les réactions d’oxydation.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des agents halogénants ou des agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .
Applications De Recherche Scientifique
Le 1,2,3,8-Tétrahydroxyanthracène-9,10-dione présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique et comme précurseur pour d’autres dérivés de l’anthraquinone.
Mécanisme D'action
Le mécanisme d’action du 1,2,3,8-tétrahydroxyanthracène-9,10-dione implique son interaction avec des cibles moléculaires spécifiques :
Inhibition de la protéine kinase CK2 : Le composé inhibe l’activité de la protéine kinase CK2, une sérine/thréonine kinase impliquée dans divers processus cellulaires.
Inhibition de la catéchol O-méthyltransférase : Il agit également comme un puissant inhibiteur de la catéchol O-méthyltransférase, une enzyme impliquée dans le métabolisme des catécholamines.
Comparaison Avec Des Composés Similaires
Le 1,2,3,8-Tétrahydroxyanthracène-9,10-dione peut être comparé à d’autres composés similaires, tels que :
1,2,5,8-Tétrahydroxyanthracène-9,10-dione (Quinalizarine) : Les deux composés ont des structures similaires mais diffèrent par la position des groupes hydroxyle.
1,4-Dihydroxyanthracène-9,10-dione (Quinizarine) : Ce composé a des groupes hydroxyle aux positions 1 et 4, ce qui le rend moins hydroxylé que le 1,2,3,8-tétrahydroxyanthracène-9,10-dione.
Le caractère unique du 1,2,3,8-tétrahydroxyanthracène-9,10-dione réside dans sa configuration spécifique d’hydroxylation, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H8O6 |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
1,2,3,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-2-5-9(7)13(19)10-6(11(5)17)4-8(16)12(18)14(10)20/h1-4,15-16,18,20H |
Clé InChI |
RYNJNOIRECCGKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


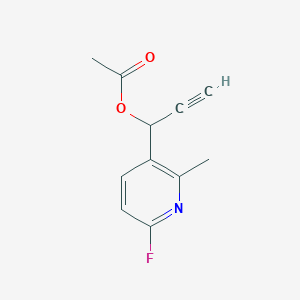



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
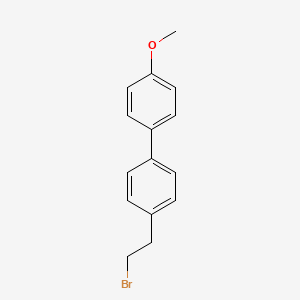
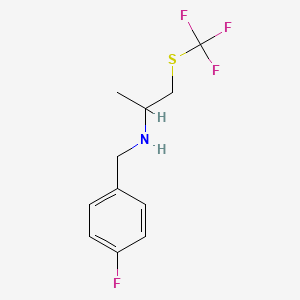
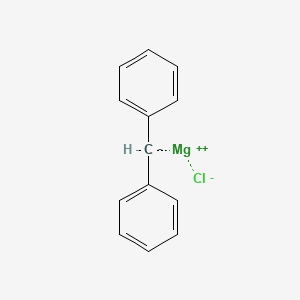
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11759836.png)
